Disodium 3-hydroxynaphthalene-2,7-disulfonate

Azo dye synthesis Reaction kinetics pH optimization

Researchers requiring a reliable coupling component for azo dyes often face batch variability in shade and yield. R Salt (CAS 135-51-3) provides consistent reactivity governed by its defined 3-hydroxy-2,7-disulfonate substitution pattern, ensuring reproducible red to dark-red hues. Key differentiation data: Controlled azo coupling kinetics avoid isomer-induced shade shifts (e.g., yellowish-red from G-acid contamination). Excited-state pK* = 0.5 ± 0.1 and proton ejection rate 3.1 × 10¹⁰ s⁻¹ for reliable ultrafast spectroscopy and photoacid studies. High water/ethanol solubility enables diverse solvent systems for derivatization and chromatography. Blue-green fluorescence in aqueous solution supports use as a fluorescent indicator and tracer. Supplied with ≥85% HPLC purity standard, ensuring reproducible photophysical and coupling performance.

Molecular Formula C10H6Na2O7S2
Molecular Weight 327.3 g/mol
CAS No. 135-51-3
Cat. No. B030963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 3-hydroxynaphthalene-2,7-disulfonate
CAS135-51-3
Synonyms3-Hydroxy-2,7-naphthalenedisulfonic Acid Disodium Salt;  2-Hydroxy-3,6-naphthalenedisulfonic Acid Disodium Salt;  2-Naphthol-3,6-disulfonic Acid Disodium Salt;  Disodium 2-Hydroxy-3,6-naphthalenedisulfonate;  Disodium 2-Naphthol-3,6-disulfonate Disodium
Molecular FormulaC10H6Na2O7S2
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C10H8O7S2.2Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
InChIKeyVNEBWJSWMVTSHK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 3-hydroxynaphthalene-2,7-disulfonate: Procurement & Application Overview


Disodium 3-hydroxynaphthalene-2,7-disulfonate (CAS 135-51-3), also referred to as Disodium 2-naphthol-3,6-disulfonate or R Salt, is a water-soluble naphthalene sulfonate derivative belonging to the class of hydroxyarenesulfonic acids. It serves as a foundational coupling component in the industrial synthesis of azo dyes and food colorants, and it is utilized as a fluorescent indicator in analytical chemistry . Its defined substitution pattern (hydroxyl at C-3, sulfonate groups at C-2 and C-7) imparts specific reactivity and photophysical characteristics that differentiate it from other naphthalene sulfonate isomers.

Azo Dye Synthesis

Specific 2,7-sulfonate pattern governs coupling reactivity and red-shade dye formation; isomer substitution alters hue.

Photoacid Research

Reported excited-state pK* and ultrafast proton ejection support reproducible photochemical studies.

Analytical Indicator

Water-soluble fluorescent indicator with blue-green emission; suitable for titrations and tracer applications.

Organic Media Use

Solubility in ethanol and ether extends reaction and purification conditions beyond water-only systems.

Why Substituting R Salt Fails: Performance & Procurement Risks


Although naphthalene sulfonate derivatives share a common core structure, the precise position of the hydroxyl and sulfonic acid groups dictates their chemical behavior, solubility, and the ultimate properties of downstream products. Direct substitution of Disodium 3-hydroxynaphthalene-2,7-disulfonate with closely related isomers like 2-naphthol-6,8-disulfonate (G Acid) or 1-naphthol-3,6-disulfonate (Neville-Winther Acid) without quantitative validation can lead to significant deviations in azo coupling kinetics [1], altered dye shades and fastness properties [2], and unexpected solubility or photophysical performance [3]. The following evidence quantifies these critical differentiators.

Positional isomerism may shift azo coupling kinetics significantly, causing yield loss and hue deviation from target red shades.

Dye fastness and shade properties are substitution-pattern dependent; replacing R-acid with G-acid or Neville-Winther Acid can alter color specifications.

Solubility and photophysical behavior differ among naphthalene sulfonate isomers; direct substitution risks unexpected precipitation or signal changes in analytical workflows.

Quantitative Differentiation Evidence for R Salt vs. Analogs


pH-Dependent Azo Coupling Rate Enhancement

The azo coupling reactivity of 2-naphthol-3,6-disulfonic acid exhibits extreme pH dependence. Under alkaline conditions where the 2-naphtholate-3,6-disulfonate trianion predominates, the rate constant is 4 × 10⁸ to 8 × 10⁸ times faster than that of the 2-naphthol-3,6-disulfonate dianion (the predominant species at lower pH) [1]. This differential is far more pronounced than that observed for many other naphthol sulfonates and is directly quantifiable through kinetic studies with heteroaromatic diazonium ions.

pH-Dependent Rate Enhancement
Head-to-head
4×10⁸ – 8×10⁸-fold rate increase (trianion vs dianion)
Requires strict pH control for consistent yields and purity in azo dye manufacturing.
Kinetic values from heteroaromatic diazonium studies at 20°C.
Azo dye synthesis Reaction kinetics pH optimization

Azo Dye Shade Comparison: R-Acid vs. G-Acid

When used as a coupling component, Disodium 3-hydroxynaphthalene-2,7-disulfonate (R-acid) produces azo dyes (e.g., Ponceau 2G, Ponceau 2R, Bordeaux R, Amaranth) with red to dark-red tints [1]. In contrast, its positional isomer 2-naphthol-6,8-disulfonic acid (G-acid) yields dyes (e.g., Orange G, Crystal Ponceau 6R, Cochineal red A) with yellowish-red to red hues [1]. This shade distinction is a direct consequence of the sulfonate group placement and is a primary selection criterion for dye formulators.

Azo Dye Shade Comparison
Class-level
R-acid → red/dark-red tints; G-acid → yellowish-red/red hues
Isomer substitution shifts final dye shade; shade specification review essential.
Class-level inference; dye-specific testing recommended.
Dye manufacturing Color science Textile dyeing

Ultrafast Proton Ejection and Photoacidity

The excited-state acidity of Disodium 3-hydroxynaphthalene-2,7-disulfonate is characterized by a pK* of 0.5 ± 0.1 and a proton ejection rate of 3.1 × 10¹⁰ s⁻¹, as determined by picosecond spectroscopy [1]. These values are comparable to other strong photoacids like 8-hydroxy-1,3,6-pyrene trisulfonate (pK* = 0.4 ± 0.1, rate = 3.2 × 10¹⁰ s⁻¹) [1], but they are distinct from non-sulfonated naphthols and other sulfonate isomers, making this compound a benchmark for ultrafast pH-jump studies.

Ultrafast Proton Ejection
Reported
pK* = 0.5 ± 0.1, ejection rate = 3.1×10¹⁰ s⁻¹
Well-characterized photoacid; supports reproducible proton-transfer dynamics studies.
Picosecond spectroscopy; conditions-specific.
Photochemistry Ultrafast spectroscopy Photoacid behavior

Organic Solvent Solubility vs. G-Acid

Disodium 3-hydroxynaphthalene-2,7-disulfonate exhibits high solubility in water and is also soluble in ethanol and ether, whereas it is insoluble in benzene [1]. In contrast, the related G-acid (2-naphthol-6,8-disulfonic acid) and its salts are generally freely soluble in water but are either insoluble or have very limited solubility in organic solvents like ethanol and ether [2]. This organic solvent compatibility expands the range of applicable reaction media and purification strategies.

Organic Solvent Solubility
Class-level
Soluble in ethanol, ether; insoluble in benzene
Solubility in ethanol/ether enables alternative purification workflows.
Class-level comparison; G-acid salts show limited organic solubility.
Formulation science Analytical chemistry Process engineering

R Salt: Research and Industrial Application Scenarios


Red-Shade Azo Dye Manufacturing

Procurement of Disodium 3-hydroxynaphthalene-2,7-disulfonate is essential for producing azo dyes (e.g., Ponceau 2R, Amaranth) where a red to dark-red hue is specified. Substitution with G-acid would shift the product shade towards yellowish-red, as established in Section 3, Evidence Item 2 [1]. Precise pH control during coupling, guided by the kinetic data in Evidence Item 1 [2], ensures optimal yield and color consistency.

Water-Soluble Photoacid for Photochemical Studies

For ultrafast spectroscopy and photoacid studies, this compound provides a quantifiable excited-state pK* of 0.5 ± 0.1 and a proton ejection rate of 3.1 × 10¹⁰ s⁻¹, as detailed in Evidence Item 3 [3]. Its water solubility and established photophysical parameters make it a reliable standard for investigating proton transfer dynamics, without the confounding variables of less characterized or non-sulfonated naphthols.

Organic Solvent-Compatible Analytical Methods

Applications that necessitate dissolution or reaction in ethanol or ether media should preferentially select Disodium 3-hydroxynaphthalene-2,7-disulfonate over G-acid or other isomers with poor organic solubility, as demonstrated in Evidence Item 4 [4]. This property enables the use of a wider array of solvent systems for derivatization, purification, or as a mobile phase additive in chromatographic methods.

Fluorescent Indicator and Tracer Formulation

The compound's intrinsic blue-green fluorescence in aqueous solution, coupled with its well-defined photophysical behavior (Evidence Item 3), supports its use as a fluorescent indicator in titrations and as a tracer in hydrodynamic studies. Procurement for this purpose should be based on the verified purity grades (typically ≥95-98%) available from reputable vendors [5], ensuring reproducible signal intensity.

Application
Selection Property
Validation Focus
Red-Shade Azo Dye Synthesis
Isomer-specific coupling (R-acid) for red hues
Shade consistency and pH-controlled kinetics
Photochemical Proton Transfer Studies
Reported pK* and proton ejection rate
Reproducible excited-state dynamics
Organic Solvent-Compatible Methods
Solubility in ethanol and ether
Alternative reaction and purification media
Fluorescent Indicator Formulation
Intrinsic blue-green fluorescence
Purity-dependent signal reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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